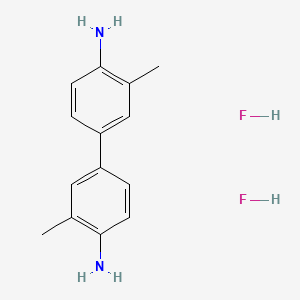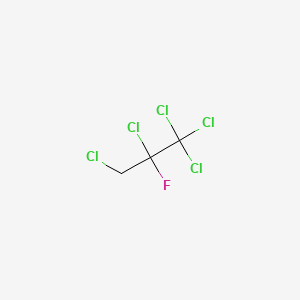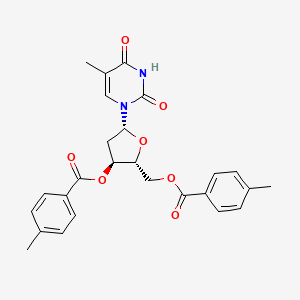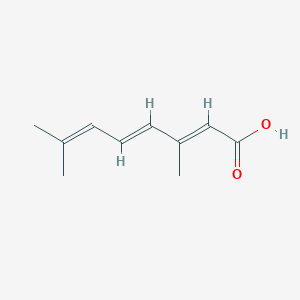
4-Pyridinepropanol, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinepropanol, 1-oxide is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with a propanol group and an oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: 4-Pyridinepropanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 4-pyridinepropanol using oxidizing agents such as peracids. For example, the oxidation of pyridine with perbenzoic acid or peracetic acid can yield pyridine N-oxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Pyridinepropanol, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peracids such as perbenzoic acid and peracetic acid are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophiles such as alkyl halides can react with the pyridine ring.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 4-pyridinepropanol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-Pyridinepropanol, 1-oxide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-Pyridinepropanol, 1-oxide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyridine ring can act as a ligand, forming complexes with metal ions and affecting various biochemical pathways .
類似化合物との比較
4-Pyridinol: Similar in structure but lacks the propanol group.
4-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of a propanol group.
2-Pyridinemethanol: Similar alcohol functionality but different position on the pyridine ring.
Uniqueness: 4-Pyridinepropanol, 1-oxide is unique due to the presence of both a propanol group and an oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(1-oxidopyridin-1-ium-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10H,1-2,7H2 |
InChIキー |
YULBLZFJQMMIDV-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1CCCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)





